molecular formula C15H21N3O4 B5366955 2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide

2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide

Cat. No. B5366955
M. Wt: 307.34 g/mol
InChI Key: IGAPARYPJPOVRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as DOBA, and it is a piperazine derivative that has been synthesized through a multi-step process. DOBA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of DOBA is not fully understood, but it is believed to involve the inhibition of certain enzymes, particularly acetylcholinesterase. DOBA has also been found to inhibit the activity of other enzymes, including butyrylcholinesterase and monoamine oxidase, which may contribute to its various biological effects.
Biochemical and physiological effects:
DOBA has been found to exhibit various biochemical and physiological effects, including inhibition of enzyme activity, anticancer activity, and potential therapeutic effects in Alzheimer's disease. DOBA has also been found to have antioxidant activity, which may contribute to its various biological effects.

Advantages and Limitations for Lab Experiments

DOBA has several advantages for use in lab experiments, including its high purity and yield, as well as its ability to inhibit enzyme activity. However, DOBA also has limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on DOBA, including further studies on its mechanism of action, optimization of its synthesis, and exploration of its potential therapeutic applications in various diseases. Additionally, further studies on the toxicity and safety of DOBA are needed to determine its viability as a potential drug candidate.

Synthesis Methods

The synthesis of DOBA involves a multi-step process, starting with the reaction of 2,3-dimethoxybenzaldehyde with ethyl acetoacetate to form 2-(2,3-dimethoxyphenyl)-3-oxobutanoic acid. This intermediate is then reacted with piperazine to form 2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide. The synthesis of DOBA has been optimized to yield high purity and yield, making it a viable compound for research applications.

Scientific Research Applications

DOBA has been found to exhibit various scientific research applications, particularly in the field of drug discovery. DOBA has been shown to inhibit the activity of certain enzymes, making it a potential candidate for the development of enzyme inhibitors. Additionally, DOBA has been found to have anticancer activity, making it a promising candidate for the development of new cancer therapies. DOBA has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the development of the disease.

properties

IUPAC Name

2-[1-[(2,3-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-21-12-5-3-4-10(14(12)22-2)9-18-7-6-17-15(20)11(18)8-13(16)19/h3-5,11H,6-9H2,1-2H3,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAPARYPJPOVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCNC(=O)C2CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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